molecular formula C11H13NO2 B1310116 1-Isopropyl-4-(2-nitrovinyl)benzene CAS No. 42139-37-7

1-Isopropyl-4-(2-nitrovinyl)benzene

Cat. No.: B1310116
CAS No.: 42139-37-7
M. Wt: 191.23 g/mol
InChI Key: PLOZMGIWCWVROY-BQYQJAHWSA-N
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Description

1-Isopropyl-4-(2-nitrovinyl)benzene is an organic compound with the molecular formula C11H13NO2 and a molecular weight of 191.23 g/mol . It is characterized by the presence of an isopropyl group and a nitrovinyl group attached to a benzene ring. This compound is primarily used in research settings, particularly in the fields of chemistry and biochemistry.

Preparation Methods

The synthesis of 1-Isopropyl-4-(2-nitrovinyl)benzene typically involves electrophilic aromatic substitution reactions. . The reaction conditions often require the use of strong acids and bases, as well as controlled temperatures to ensure the desired product is obtained.

Industrial production methods for this compound are less common due to its primary use in research. similar synthetic routes can be scaled up for larger production if necessary.

Chemical Reactions Analysis

1-Isopropyl-4-(2-nitrovinyl)benzene undergoes various chemical reactions, including:

Common reagents used in these reactions include hydrogen gas, lithium aluminum hydride, and various halogens. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-Isopropyl-4-(2-nitrovinyl)benzene has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.

    Biochemistry: It is utilized in the study of enzyme interactions and metabolic pathways.

    Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of new drugs.

    Industry: It is used in the production of certain polymers and resins.

Mechanism of Action

The mechanism of action of 1-Isopropyl-4-(2-nitrovinyl)benzene involves its interaction with various molecular targets. The nitrovinyl group can undergo reduction to form reactive intermediates that interact with enzymes and other proteins. These interactions can lead to changes in cellular pathways and metabolic processes .

Comparison with Similar Compounds

1-Isopropyl-4-(2-nitrovinyl)benzene can be compared to other similar compounds such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical properties and reactivity patterns.

Properties

IUPAC Name

1-[(E)-2-nitroethenyl]-4-propan-2-ylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO2/c1-9(2)11-5-3-10(4-6-11)7-8-12(13)14/h3-9H,1-2H3/b8-7+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLOZMGIWCWVROY-BQYQJAHWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)C=C[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C1=CC=C(C=C1)/C=C/[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20420685
Record name 1-[(E)-2-Nitroethenyl]-4-(propan-2-yl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20420685
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

42139-37-7
Record name 1-[(E)-2-Nitroethenyl]-4-(propan-2-yl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20420685
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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